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Compound of Interest

Compound Name: Methoxy(dimethyl)octylsilane

Cat. No.: B1584689 Get Quote

Methoxy(dimethyl)octylsilane (CAS No. 93804-29-6, Molecular Formula: C₁₁H₂₆OSi,

Molecular Weight: 202.41 g/mol ) is an organosilane of significant interest in materials science

and drug development.[1][2][3] It is frequently utilized as a surface modifying agent, a coupling

agent, and a hydrophobic coating, where its bifunctional nature—a hydrolyzable methoxy group

and a stable octyl chain—allows it to bridge inorganic substrates and organic polymers.[4][5]

Given its role in creating precisely engineered surfaces and functionalized materials, rigorous

verification of its molecular structure and purity is paramount.

This technical guide provides a comprehensive framework for the spectroscopic

characterization of Methoxy(dimethyl)octylsilane. We will move beyond rote data

presentation, delving into the causality behind experimental choices and the interpretation of

spectral data. This document is designed for researchers, scientists, and quality control

professionals who require a deep and validated understanding of this compound's molecular

signature through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR)

Spectroscopy, and Mass Spectrometry (MS).

Visualizing the Core Structure
A clear understanding of the molecular architecture is the foundation for interpreting

spectroscopic data. The following diagram illustrates the connectivity of atoms in

Methoxy(dimethyl)octylsilane.

Caption: Molecular structure of Methoxy(dimethyl)octylsilane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of

Methoxy(dimethyl)octylsilane, providing unambiguous information about the H, C, and Si

atomic environments.

Proton (¹H) NMR Spectroscopy
¹H NMR provides a quantitative map of the different proton environments within the molecule.

Experimental Protocol: ¹H NMR

Sample Preparation: Accurately weigh ~10-20 mg of Methoxy(dimethyl)octylsilane and

dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of aprotic, deuterated

solvent is critical to avoid interfering signals from the solvent itself.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard

pulse sequence is sufficient. Ensure an adequate number of scans (typically 8-16) to achieve

a good signal-to-noise ratio.

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line

broadening of ~0.3 Hz) to improve signal-to-noise, followed by Fourier transformation, phase

correction, and baseline correction.

Data Interpretation and Expected Results

The ¹H NMR spectrum is expected to show five distinct signals, each corresponding to a

unique proton environment. The chemical shifts are influenced by the electronegativity of the

neighboring atoms (O > Si > C).
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Assignment

(Label)

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration
Rationale for

Shift

Si-(CH₃)₂ ~0.05 - 0.15 Singlet (s) 6H

Protons on

methyl groups

directly attached

to the less

electronegative

silicon are highly

shielded and

appear far

upfield.

Si-CH₂- ~0.50 - 0.60 Triplet (t) 2H

The α-methylene

protons of the

octyl chain,

adjacent to

silicon.

-(CH₂)₆- ~1.20 - 1.40 Multiplet (m) 12H

Overlapping

signals from the

six methylene

groups in the

middle of the

octyl chain,

forming a broad

multiplet.

Terminal -CH₃ ~0.85 - 0.95 Triplet (t) 3H

The terminal

methyl group of

the octyl chain,

split by the

adjacent CH₂

group.

O-CH₃ ~3.40 - 3.60 Singlet (s) 3H The methoxy

protons are

deshielded due

to the high
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electronegativity

of the adjacent

oxygen atom,

shifting them

significantly

downfield.[6]

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR complements the ¹H NMR data by providing a direct count of the unique carbon

environments.

Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(~50-100 mg/mL) is often beneficial due to the low natural abundance of ¹³C.

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon

appears as a singlet. A sufficient number of scans and a relaxation delay of 2-5 seconds are

necessary for accurate integration, especially for quaternary carbons (though none are

present here).

Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Data Interpretation and Expected Results

Ten distinct signals are expected, corresponding to the ten chemically non-equivalent carbon

atoms.
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Assignment (Label)
Predicted Chemical Shift (δ,

ppm)
Rationale for Shift

Si-(CH₃)₂ ~ -2.0 to 0.0
Highly shielded carbon directly

attached to silicon.

O-CH₃ ~ 50.0 - 51.0

Deshielded carbon bonded to

the electronegative oxygen

atom.[7]

Si-CH₂- (C1) ~ 15.0 - 16.0
Alpha-carbon of the octyl

chain.

CH₂ (C2) ~ 23.0 - 24.0 Beta-carbon of the octyl chain.

CH₂ (C7) ~ 23.0 - 24.0
Penultimate carbon of the octyl

chain.

CH₂ (C3) ~ 33.0 - 34.0
Gamma-carbon of the octyl

chain.

CH₂ (C4, C5, C6) ~ 29.0 - 32.0
Overlapping signals for the

central methylene carbons.

Terminal -CH₃ (C8) ~ 14.0 - 15.0
Terminal methyl carbon of the

octyl chain.

Silicon-29 (²⁹Si) NMR Spectroscopy
²⁹Si NMR is a highly specific technique that directly probes the silicon center, providing critical

information about its coordination and electronic environment.

Experimental Protocol: ²⁹Si NMR

Justification of Technique: Due to the low natural abundance (4.7%) and potentially long

relaxation times of the ²⁹Si nucleus, standard acquisition can be time-consuming. Techniques

like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive

Nuclei Enhanced by Polarization Transfer) are often employed to enhance signal intensity by

transferring polarization from protons.
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Sample Preparation: A concentrated sample (~100-200 mg/mL) is required.

Data Acquisition: Acquire the spectrum using a gated decoupling sequence to suppress the

negative Nuclear Overhauser Effect (NOE) and add a relaxation agent like Cr(acac)₃ if

quantitative data is needed.

Referencing: Reference the spectrum externally to TMS (δ = 0.0 ppm).

Data Interpretation and Expected Results

A single peak is expected, characteristic of a tetracoordinated silicon atom in this specific

environment.

Nucleus
Predicted Chemical Shift (δ,

ppm)
Rationale

Si(CH₃)₂(OCH₃)(C₈H₁₇) ~ +5 to -20

The chemical shift of ²⁹Si is

highly sensitive to the nature of

the substituents.[8][9][10] The

presence of one

electronegative oxygen atom

typically shifts the resonance

to a higher frequency (less

shielded) compared to tetra-

alkylsilanes, while the alkyl

groups contribute to shielding.

This range is consistent with

similar methyl-alkoxy-alkyl-

silanes.[11][12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key

functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
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Methodology: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples

like Methoxy(dimethyl)octylsilane as it requires minimal sample preparation.

Sample Application: Place a single drop of the neat liquid onto the ATR crystal (e.g., diamond

or zinc selenide).

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to

obtain a high-quality spectrum.

Processing: The sample spectrum is automatically ratioed against the background spectrum

to produce the final absorbance or transmittance spectrum.

Data Interpretation and Expected Vibrational Modes

The FT-IR spectrum provides a molecular fingerprint, with key bands confirming the presence

of the alkyl chains, the Si-C bonds, and the crucial Si-O-C linkage.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity Significance

2950 - 2965
C-H Asymmetric

Stretch (CH₃)
Strong

Confirms the

presence of methyl

groups.

2850 - 2875
C-H Symmetric

Stretch (CH₂, CH₃)
Strong

Confirms the

presence of the octyl

and methyl alkyl

structures.

~1250 - 1260
Si-CH₃ Symmetric

Bending (Umbrella)
Strong

A highly characteristic

band for dimethylsilyl

groups.

~1050 - 1100
Si-O-C Asymmetric

Stretch
Very Strong

The most prominent

band in the spectrum,

confirming the core

methoxy-silane

linkage.[14][15][16]

~840 & ~780
Si-C Rocking /

Stretching
Medium-Strong

Further evidence of

the methyl groups

attached to silicon.

1460 - 1470
C-H Bending

(Scissoring)
Medium

Characteristic of the

CH₂ groups in the

octyl chain.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural

insights through the analysis of its fragmentation pattern under energetic conditions.

Experimental Protocol: MS

Ionization Method: Electron Ionization (EI) at 70 eV is a standard, robust method for volatile,

relatively low molecular weight compounds like this, as it produces reproducible
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fragmentation patterns.

Sample Introduction: Introduce the sample via Direct Insertion Probe (DIP) or, for higher

purity analysis, via Gas Chromatography (GC-MS). GC-MS is the preferred method as it

separates impurities prior to analysis.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for resolving the

fragment ions.

Data Acquisition: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular

ion and all significant fragments.

Data Interpretation and Fragmentation Pathways

The mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions resulting

from the cleavage of the weakest bonds. Organosilicon compounds exhibit characteristic

fragmentation behaviors.[17][18][19][20][21]

Expected Key Ions:
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m/z Value
Proposed Fragment

Ion
Formula Significance

202 [M]⁺ [C₁₁H₂₆OSi]⁺

Molecular Ion.

Confirms the

molecular weight.

187 [M - CH₃]⁺ [C₁₀H₂₃OSi]⁺

Loss of a methyl

group, a very common

fragmentation

pathway for silicon

compounds.

171 [M - OCH₃]⁺ [C₁₀H₂₃Si]⁺
Loss of the methoxy

radical.

89 [Si(CH₃)₂OCH₃]⁺ [C₃H₉OSi]⁺

Cleavage of the Si-

Octyl bond (α-

cleavage), a very

stable and often base

peak.

73 [Si(CH₃)₃]⁺ [C₃H₉Si]⁺

While not directly from

the parent, this is a

common

rearrangement ion in

spectra of

dimethylsilyl

compounds.

59 [Si(CH₃)₂H]⁺ [C₂H₇Si]⁺

Another common

fragment from the

dimethylsilyl moiety.

Primary Fragmentation Workflow

The following diagram illustrates the most probable initial fragmentation steps for

Methoxy(dimethyl)octylsilane upon electron ionization.
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[C₈H₁₇-Si(CH₃)₂-OCH₃]⁺
m/z = 202

[C₈H₁₇-Si(CH₃)-OCH₃]⁺
m/z = 187

- •CH₃

[C₈H₁₇-Si(CH₃)₂]⁺
m/z = 171

- •OCH₃

[Si(CH₃)₂-OCH₃]⁺
m/z = 89

- •C₈H₁₇

Click to download full resolution via product page

Caption: Key fragmentation pathways of Methoxy(dimethyl)octylsilane in EI-MS.

Integrated Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of data from multiple

orthogonal techniques.

MS confirms the molecular weight (202.41 g/mol ) and the presence of key structural units

like the dimethylsilyl and methoxy groups through fragmentation.

FT-IR provides rapid confirmation of essential functional groups, most notably the strong Si-

O-C stretch and the characteristic Si-CH₃ bending.

NMR (¹H, ¹³C, and ²⁹Si) delivers the definitive, high-resolution structural proof, confirming the

precise connectivity of all atoms, the ratio of different proton groups, and the unique chemical

environment of the silicon atom.

Collectively, these three techniques provide a self-validating system for the unequivocal

identification and purity assessment of Methoxy(dimethyl)octylsilane. This multi-faceted

approach ensures the reliability and reproducibility required for high-stakes applications in

research and industry, grounding the material's performance in its verified molecular identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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